Cas no 76469-41-5 (2,3,5-Trifluoropyridine)

2,3,5-Trifluoropyridine structure
2,3,5-Trifluoropyridine structure
商品名:2,3,5-Trifluoropyridine
CAS番号:76469-41-5
MF:C5H2NF3
メガワット:133.07128
MDL:MFCD03001162
CID:59790
PubChem ID:2783287

2,3,5-Trifluoropyridine 化学的及び物理的性質

名前と識別子

    • 2,3,5-Trifluoropyridine
    • 2,3,5-trifluoro-pyridine
    • CS-W011084
    • SY050276
    • T2778
    • FT-0601995
    • A838716
    • J-506892
    • SB52311
    • MFCD03001162
    • Pyridine, 2,3,5-trifluoro-
    • JKVOXNTXYMXDHN-UHFFFAOYSA-N
    • SCHEMBL781323
    • DTXSID80382558
    • AM20070072
    • AC-24484
    • AKOS005064122
    • 76469-41-5
    • EN300-98136
    • DS-1210
    • DB-024237
    • BBL103006
    • STL556815
    • MDL: MFCD03001162
    • インチ: InChI=1S/C5H2F3N/c6-3-1-4(7)5(8)9-2-3/h1-2H
    • InChIKey: JKVOXNTXYMXDHN-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=NC(=C1F)F)F
    • BRN: 6385503

計算された属性

  • せいみつぶんしりょう: 133.01400
  • どういたいしつりょう: 133.014
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 98.2
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.9A^2
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 1,499 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 102°C(lit.)
  • フラッシュポイント: 30°C
  • 屈折率: 1.422
  • すいようせい: Difficult to mix in water.
  • PSA: 12.89000
  • LogP: 1.49890
  • ようかいせい: 水に溶けない。

2,3,5-Trifluoropyridine セキュリティ情報

2,3,5-Trifluoropyridine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,3,5-Trifluoropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B593208-1g
2,3,5-trifluoropyridine
76469-41-5
1g
$ 50.00 2022-04-02
Enamine
EN300-98136-0.1g
2,3,5-trifluoropyridine
76469-41-5 95%
0.1g
$22.0 2024-05-21
Enamine
EN300-98136-25.0g
2,3,5-trifluoropyridine
76469-41-5 95%
25.0g
$262.0 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T60560-1g
2,3,5-Trifluoropyridine
76469-41-5 98%
1g
¥71.0 2023-09-06
Enamine
EN300-98136-0.25g
2,3,5-trifluoropyridine
76469-41-5 95%
0.25g
$32.0 2024-05-21
Cooke Chemical
A7793712-1G
2,3,5-Trifluoropyridine
76469-41-5 98%
1g
RMB 135.36 2025-02-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2778-5G
2,3,5-Trifluoropyridine
76469-41-5 >98.0%(GC)
5g
¥445.00 2024-04-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010043-1g
2,3,5-Trifluoropyridine
76469-41-5 98%
1g
¥127 2024-05-21
Chemenu
CM326190-100g
2,3,5-trifluoropyridine
76469-41-5 95%+
100g
$358 2021-08-18
Key Organics Ltd
DS-1210-25G
2,3,5-Trifluoropyridine
76469-41-5 >97%
25g
£120.00 2025-02-09

2,3,5-Trifluoropyridine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
リファレンス
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
リファレンス
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  2 h, rt
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
リファレンス
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Toluene ;  3 d, rt
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
リファレンス
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Toluene-d8 ;  2 h, rt
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
リファレンス
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
リファレンス
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
リファレンス
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
リファレンス
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  19.45 h, 343 K
リファレンス
Catalytic Hydrodefluorination of Aromatic Fluorocarbons by Ruthenium N-Heterocyclic Carbene Complexes
Reade, Steven P.; et al, Journal of the American Chemical Society, 2009, 131(5), 1847-1861

2,3,5-Trifluoropyridine Raw materials

2,3,5-Trifluoropyridine Preparation Products

2,3,5-Trifluoropyridine 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:76469-41-5)2,3,5-Trifluoropyridine
A838716
清らかである:99%
はかる:100.0g
価格 ($):246.0